molecular formula C11H16N2O2S B1355938 4-(Pyrrolidine-1-sulfonyl)-benzylamine CAS No. 784997-49-5

4-(Pyrrolidine-1-sulfonyl)-benzylamine

Cat. No. B1355938
M. Wt: 240.32 g/mol
InChI Key: NITKDGDSVDJQFD-UHFFFAOYSA-N
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Description

Pyrrolidine is a cyclic secondary amine, a member of the class of compounds known as pyrrolidines . It’s a colorless liquid with an ammonia-like odor . Benzylamine is a primary amine compound having a benzyl group as the N-substituent. It’s used in the manufacture of pharmaceuticals, synthetic resins, dyes, and rubber accelerators .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest in medicinal chemistry . They can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction .


Molecular Structure Analysis

The molecular structure of a compound like “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would likely involve a benzyl group (a benzene ring attached to a CH2 group), attached to a pyrrolidine ring via a sulfonyl group (-SO2-). The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Pyrrolidine and benzylamine derivatives are known to participate in a variety of chemical reactions. They often act as bases due to the presence of the nitrogen atom, which can donate a pair of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would depend on its exact molecular structure. Generally, amines like pyrrolidine and benzylamine are polar compounds and can participate in hydrogen bonding, affecting their boiling points and solubility .

Scientific Research Applications

Synthesis and Chemical Applications

  • Rhodium-Catalyzed Intramolecular C-H Bond Activation

    The compound 4-(Pyrrolidine-1-sulfonyl)-benzylamine is used in the synthesis of cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines through rhodium-catalyzed intramolecular C-H bond activation. This process yields good yields and high stereoselectivities (Senoo et al., 2016).

  • Synthesis of 4-(Trifluoromethyl)pyrrolidines

    It is a key compound in the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups, showcasing its role in creating complex molecular structures (Markitanov et al., 2016).

  • Preparation of Stereodefined Pyrrolidines

    Utilized in preparing stereodefined pyrrolidines and other cyclic compounds, highlighting its utility in the creation of diverse molecular structures (Senoo et al., 2016).

Biomedical Research

  • Influence on Acetylcholine Release

    A derivative of 4-(Pyrrolidine-1-sulfonyl)-benzylamine acts as a potent and selective 5-HT6 receptor antagonist, influencing acetylcholine release in the cortex. This suggests its potential in treating cognitive deficits (Riemer et al., 2003).

  • Synthesis of Novel Soluble Fluorinated Polyamides

    It contributes to the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides have potential applications in materials science (Liu et al., 2013).

Chemical Synthesis and Catalysis

  • Synthesis of Trans-[Co(III)(bpb)(amine)2]X

    The compound plays a role in the synthesis of Co(III) complexes, highlighting its importance in the field of inorganic chemistry and potential applications in catalysis (Amirnasr et al., 2002).

  • Platinum-Catalyzed Hydroamination

    Demonstrates utility in platinum-catalyzed intramolecular hydroamination, forming pyrrolidine derivatives, showing its potential in synthetic organic chemistry (Bender & Widenhoefer, 2005).

Safety And Hazards

The safety and hazards associated with a compound like “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Pyrrolidine is flammable and can cause burns and eye damage .

Future Directions

The future directions in the study of a compound like “4-(Pyrrolidine-1-sulfonyl)-benzylamine” would likely involve further exploration of its potential biological activities and the development of synthesis methods. Pyrrolidine derivatives are of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITKDGDSVDJQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588558
Record name 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidine-1-sulfonyl)-benzylamine

CAS RN

784997-49-5
Record name 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANAMINE
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